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Selectivity Profiling of NVS-CECR2-1

The following table consolidates key selectivity data from multiple experimental sources.

Bromodomain
Target

Binding Affinity / Inhibition Experimental Method
Source /
Context

CECR2 IC~50~ = 47 nM; K~D~ = 80 nM Isothermal Titration
Calorimetry (ITC)

[1] [2]

CECR2 Displaces CECR2 from chromatin in
cells (5-15 μM)

Cellular Chromatin
Fractionation

[2]

BRD9 No significant activity reported BROMOscan (Selectivity
Panel)

[3]

BRD7 No significant activity reported BROMOscan (Selectivity
Panel)

[3]

BRD4 No significant activity reported BROMOscan (Selectivity
Panel)

[3]

Pan-BET (e.g.,
BRD4)

Selective over BET family Not Specified [1]
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Bromodomain
Target

Binding Affinity / Inhibition Experimental Method
Source /
Context

48 other BRDs Demonstrated high selectivity over

48 other BRD targets

Broad Screening Panel [2]

The data indicates that NVS-CECR2-1 is highly selective for CECR2 and shows no significant binding to

BRD4, BRD7, or BRD9 in broad screening panels [3]. An alternative CECR2 probe, GNE-886, does show

activity against BRD9 and BRD7, highlighting the superior selectivity of NVS-CECR2-1 for its intended

target [3].

Cellular and Cytotoxic Activity

NVS-CECR2-1 exhibits potent, dose-dependent cytotoxic activity against various human cancer cell lines,

as summarized below.

Cell Line Origin Observed Cytotoxic Activity & IC~50~ Primary Mechanism

SW48 Colon Cancer Sub-micromolar IC~50~ Induces Apoptosis [2]

HCT116 Colon Cancer Dose-dependent kill Not Specified [2]

HT29 Colon Cancer Dose-dependent kill Not Specified [2]

HeLa Cervical Cancer Dose-dependent kill Not Specified [2]

U2OS Bone Osteosarcoma Dose-dependent kill Not Specified [2]

H460 Lung Cancer Dose-dependent kill Not Specified [2]

293T Embryonic Kidney Dose-dependent kill Not Specified [2]

The cytotoxic effect is primarily achieved through the induction of apoptosis [2]. This activity is partly

CECR2-dependent, as reducing CECR2 levels makes cancer cells less sensitive to the inhibitor. However,
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research also indicates that NVS-CECR2-1 can kill cells through additional, CECR2-independent

mechanisms [2].

Key Experimental Protocols

The selectivity and cellular activity of NVS-CECR2-1 were established using the following key

methodologies.

Isothermal Titration Calorimetry (ITC): This method directly measures the heat change during

binding to determine the inhibitor's affinity (K~D~) for the purified CECR2 bromodomain. Protein was
buffer-exchanged, and experiments were conducted at 288.15 K with an initial 2 µL injection followed

by 8 µL injections. Data was fitted to a single binding site model [1].
Cellular Chromatin Fractionation: This assay confirms target engagement in a cellular context.

Cells are treated with NVS-CECR2-1, lysed, and separated into chromatin-bound and soluble
fractions via centrifugation. The dissociation of CECR2 from the chromatin pellet into the soluble

fraction, detected by immunoblotting, demonstrates effective cellular target inhibition [2].
BROMOscan Profiling: This high-throughput competitive binding assay evaluates a compound's

selectivity across a wide panel of bromodomains. The results from this platform confirmed that NVS-
CECR2-1 binds CECR2 but shows no significant interaction with BRD4, BRD7, or BRD9 [3].

Cell Viability Assay (MTS): To measure cytotoxicity, cancer cells are treated with a dose range of
NVS-CECR2-1 for 72 hours. Cell viability is then quantified using the MTS assay, a colorimetric

method that measures the activity of mitochondrial enzymes in living cells [2].

Biological Context of Targets

The following diagram illustrates the functional relationships and experimental assessment of CECR2 and

related bromodomains.
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Key Conclusions for Researchers

High Selectivity: NVS-CECR2-1 meets the criteria for a high-quality chemical probe against CECR2,

showing excellent selectivity over BRD4, BRD7, and BRD9 [3].
Cellular Efficacy: It demonstrates potent, on-target activity in cells by displacing CECR2 from

chromatin and exhibits cytotoxic effects against a range of cancer cell lines, supporting its potential
for further therapeutic development [2].

Mechanism Note: While its cytotoxic effects are partly dependent on CECR2, researchers should be
aware of additional CECR2-independent mechanisms that contribute to its overall activity [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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